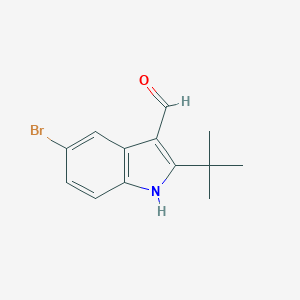

5-bromo-2-tert-butil-1H-indol-3-carbaldehído

Descripción general

Descripción

“5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde . The indole family, including 1H-Indole-3-carbaldehyde and its derivatives, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For instance, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole 47 was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde 1 and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 46 in EtOH/pipridine (Pip) .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including “5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde”, have been used in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Aplicaciones Científicas De Investigación

Síntesis de productos naturales biológicamente activos

El compuesto se usa como material de partida en la síntesis de productos naturales biológicamente activos como Indiacen A e Indiacen B . Estos productos naturales tienen actividades biológicas significativas y se sintetizan a partir de 4-bromo-1H-indol disponible comercialmente .

Precursor para derivados de indol

El compuesto puede servir como precursor para la síntesis de varios derivados de indol . Los derivados de indol son fragmentos frecuentes presentes en alcaloides seleccionados y han atraído una atención creciente en los últimos años debido a su potencial biológico .

Inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1)

Los productos derivados del compuesto se evaluaron como inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1) . Estas enzimas juegan un papel crucial en la vía del poliol del metabolismo de la glucosa, y su inhibición puede ser beneficiosa para controlar las complicaciones diabéticas .

Aplicaciones antivirales

Los derivados de indol, que se pueden sintetizar a partir del compuesto, han mostrado actividades antivirales . Potencialmente se pueden utilizar en el desarrollo de nuevos medicamentos antivirales .

Aplicaciones antiinflamatorias

Los derivados de indol también exhiben propiedades antiinflamatorias . Potencialmente se pueden utilizar en el tratamiento de diversas enfermedades inflamatorias

Direcciones Futuras

Indole derivatives, including “5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Análisis Bioquímico

Cellular Effects

Indole derivatives, including 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde, have shown various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression .

Propiedades

IUPAC Name |

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMURJBYJRCEVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

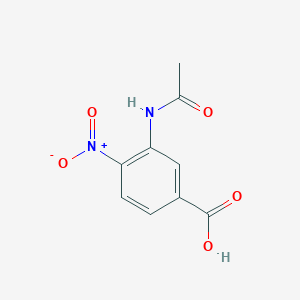

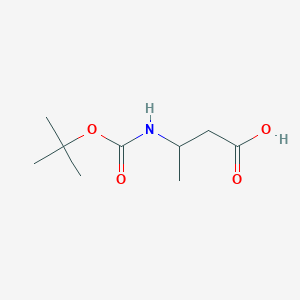

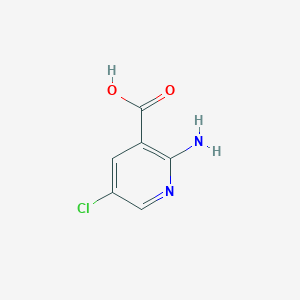

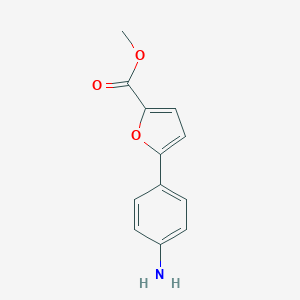

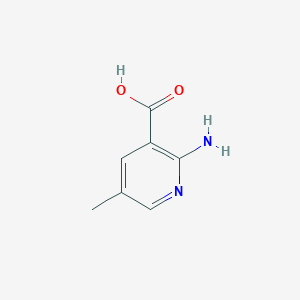

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)